molecular formula C10H11NS B1357898 2,4,6-Trimethyl-1,3-benzothiazole CAS No. 80689-37-8

2,4,6-Trimethyl-1,3-benzothiazole

Cat. No.: B1357898
CAS No.: 80689-37-8
M. Wt: 177.27 g/mol
InChI Key: YOADQNKYRAUMLQ-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-1,3-benzothiazole is an organic compound belonging to the benzothiazole family. It is characterized by a benzene ring fused with a thiazole ring, with three methyl groups attached at the 2, 4, and 6 positions. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethyl-1,3-benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4,6-trimethylaniline with sulfur and carbon disulfide in the presence of a base, such as sodium hydroxide, followed by oxidation.

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or thiols.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield this compound sulfone.

Scientific Research Applications

2,4,6-Trimethyl-1,3-benzothiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,5,6-Trimethyl-1,3-benzothiazole
  • 3-Methylbenzothiazole-2-thione
  • 2,4,6-Trimethyl-1,3-benzenedimethanethiol

Comparison: 2,4,6-Trimethyl-1,3-benzothiazole is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and distinct biological activities, making it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

2,4,6-trimethyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-6-4-7(2)10-9(5-6)12-8(3)11-10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOADQNKYRAUMLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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